3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide
Description
Propriétés
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-11-4-6-13(9-14(11)19)26(23,24)21-12-5-7-16-15(8-12)20-17(22)18(2,3)10-25-16/h4-9,21H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRMQLBZLMVQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the benzo[b][1,4]oxazepine core, followed by the introduction of the sulfonamide group and the chlorination step. Common reagents used in these reactions include chlorinating agents like thionyl chloride and sulfonamide precursors such as sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide: shares structural similarities with other benzo[b][1,4]oxazepine derivatives.
Other sulfonamide compounds: These include various sulfonamide antibiotics and other bioactive sulfonamides.
Uniqueness
The uniqueness of 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in multiple scientific fields.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization to form the benzo-oxazepine ring, followed by sulfonamide coupling. Key steps include:
- Cyclization : Precursors (e.g., aminophenol derivatives) are reacted under inert atmospheres (N₂/Ar) at 80–120°C to form the oxazepine core .
- Sulfonation : The sulfonamide group is introduced via nucleophilic substitution, often using sulfonyl chlorides in anhydrous solvents (e.g., DCM or THF) .
- Characterization : Intermediates are purified via column chromatography and analyzed by / NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm). NMR confirms carbonyl (C=O, δ 170–175 ppm) and sulfonamide (SO₂, δ 40–45 ppm) moieties .
- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺) to verify molecular formula .
- IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1650–1750 cm⁻¹ (C=O) confirm functional groups .
Q. How is the compound’s initial biological activity assessed?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) .
- Cellular assays : Evaluate cytotoxicity via MTT assays and apoptosis markers (e.g., caspase-3 activation) .
- Solubility optimization : Use DMSO stocks (<1% v/v) in PBS or cell culture media to avoid precipitation .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity during scale-up?
- Methodological Answer :
- Continuous flow chemistry : Reduces side reactions by maintaining precise temperature/residence time control .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
- Process analytical technology (PAT) : Use inline FTIR or HPLC to monitor reaction progress and adjust conditions dynamically .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., kinase ATP-binding pockets) .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using CoMFA/CoMSIA .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding kinetics .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays (TSA) .
Q. What experimental designs elucidate the compound’s reaction mechanisms under varying conditions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace with at reactive sites to identify rate-determining steps .
- Solvent polarity studies : Compare reaction rates in DMSO vs. THF to assess nucleophilicity/electrophilicity .
- Trapping experiments : Add radical scavengers (TEMPO) or electrophiles to intercept intermediates .
Q. How is X-ray crystallography used to determine the compound’s solid-state structure?
- Methodological Answer :
- Crystal growth : Optimize vapor diffusion (e.g., hexane/ethyl acetate) to obtain diffraction-quality crystals .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. SHELXT/SHELXL refine structures and validate via R-factors (<0.05) .
- Hirshfeld analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
